molecular formula C18H16ClN3O4S B2936118 N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021229-43-5

N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2936118
M. Wt: 405.85
InChI Key: BUZPKLOZFBCYPP-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial Activities

Compounds structurally related to N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide have demonstrated antimicrobial activities. For example, a study by Başoğlu et al. (2013) synthesized various azole derivatives, including 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole, starting from furan-2-carbohydrazide. These compounds showed activity against tested microorganisms, highlighting their potential in antimicrobial research (Başoğlu et al., 2013).

Antiprotozoal Agents

Research by Ismail et al. (2004) focused on the development of novel imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, starting from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile. These compounds demonstrated strong DNA affinities and showed potent in vitro activities against protozoal strains, making them relevant for antiprotozoal applications (Ismail et al., 2004).

Antibacterial Activities Against E. coli

A study by Aktan et al. (2017) synthesized carboxamides like N,N′-bis(furan-2-carboxamido)-1,3-diaminopropanol and tested their antibacterial activities. These compounds, particularly their metal complexes, showed significant activity against E. coli, suggesting their utility in developing antibacterial agents (Aktan et al., 2017).

Anticancer and Antioxidant Activities

Tumosienė et al. (2020) synthesized a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which included compounds with antioxidant and anticancer activities. These compounds were found to be more cytotoxic against certain cancer cell lines, suggesting their potential application in cancer research (Tumosienė et al., 2020).

Synthesis and Reactivity Studies

Research by Aleksandrov and El’chaninov (2017) on the synthesis and reactivity of related compounds, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole, contributes to the understanding of the chemical properties and potential applications of these compounds in various fields of chemistry and pharmacology (Aleksandrov & El’chaninov, 2017).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a reliable database for accurate and detailed information. It’s important to handle all chemicals responsibly and with appropriate safety measures.


properties

IUPAC Name

N-[4-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S/c1-25-14-6-4-11(9-13(14)19)20-16(23)7-5-12-10-27-18(21-12)22-17(24)15-3-2-8-26-15/h2-4,6,8-10H,5,7H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZPKLOZFBCYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

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